2-Chlorothiochromeno[4,3-b]indole
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Overview
Description
2-Chlorothiochromeno[4,3-b]indole is a heterocyclic compound that combines the structural features of both indole and chromene This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothiochromeno[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent-free methods and green chemistry principles are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chlorothiochromeno[4,3-b]indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions such as halogenation, alkylation, and acylation.
Cycloaddition Reactions: Indole-based cycloaddition reactions are powerful tools in organic synthesis for constructing complex heterocyclic structures.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine), alkyl halides, and acyl chlorides.
Cycloaddition: Reagents such as dienes and dipolarophiles are used under conditions that promote concerted bond formation.
Major Products
Electrophilic Substitution: Products include halogenated, alkylated, and acylated derivatives of this compound.
Cycloaddition: Products include polycyclic frameworks and spirocyclic systems.
Scientific Research Applications
2-Chlorothiochromeno[4,3-b]indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chlorothiochromeno[4,3-b]indole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Chlorothiochromeno[4,3-b]indole can be compared with other indole and chromene derivatives:
Similar Compounds: Indole, chromene, and their various substituted derivatives
Properties
CAS No. |
6502-55-2 |
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Molecular Formula |
C15H8ClNS |
Molecular Weight |
269.7 g/mol |
IUPAC Name |
2-chlorothiochromeno[4,3-b]indole |
InChI |
InChI=1S/C15H8ClNS/c16-9-5-6-14-11(7-9)15-12(8-18-14)10-3-1-2-4-13(10)17-15/h1-8H |
InChI Key |
WADLXFZNSYPDIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CSC4=C(C3=N2)C=C(C=C4)Cl |
Origin of Product |
United States |
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